molecular formula C10H5Cl2IO4S2 B15161973 2,7-Naphthalenedisulfonyl dichloride, 4-iodo- CAS No. 652156-94-0

2,7-Naphthalenedisulfonyl dichloride, 4-iodo-

Cat. No.: B15161973
CAS No.: 652156-94-0
M. Wt: 451.1 g/mol
InChI Key: ITZWGJVRYORKDB-UHFFFAOYSA-N
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Description

2,7-Naphthalenedisulfonyl dichloride, 4-iodo-: is a chemical compound that belongs to the class of naphthalene derivatives It is characterized by the presence of two sulfonyl chloride groups and an iodine atom attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Naphthalenedisulfonyl dichloride, 4-iodo- typically involves the sulfonation of naphthalene followed by chlorination and iodination. The general steps are as follows:

    Sulfonation: Naphthalene is treated with sulfuric acid to introduce sulfonic acid groups at the 2 and 7 positions.

    Chlorination: The sulfonic acid groups are then converted to sulfonyl chlorides using thionyl chloride or phosphorus pentachloride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The sulfonyl chloride groups in 2,7-Naphthalenedisulfonyl dichloride, 4-iodo- are highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.

    Reduction Reactions: The iodine atom can be reduced to form the corresponding naphthalene derivative without the iodine substituent.

    Oxidation Reactions: The compound can undergo oxidation reactions to form sulfone derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Major Products:

    Sulfonamide Derivatives: Formed from the reaction with amines.

    Sulfonate Ester Derivatives: Formed from the reaction with alcohols.

    Sulfonate Thioester Derivatives: Formed from the reaction with thiols.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Materials Science: Utilized in the preparation of functional materials with specific properties such as conductivity and fluorescence.

Biology and Medicine:

    Bioconjugation: Employed in the modification of biomolecules for labeling and detection purposes.

    Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.

Industry:

    Polymer Chemistry: Used in the synthesis of sulfonated polymers with applications in ion exchange resins and membranes.

    Dye and Pigment Industry: Utilized in the production of dyes and pigments with specific color properties.

Mechanism of Action

The mechanism of action of 2,7-Naphthalenedisulfonyl dichloride, 4-iodo- involves its reactivity towards nucleophiles due to the presence of sulfonyl chloride groups. These groups can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives. The iodine atom can also participate in electrophilic aromatic substitution reactions, further expanding the compound’s reactivity profile.

Comparison with Similar Compounds

    1,5-Naphthalenedisulfonyl dichloride: Similar structure but with sulfonyl chloride groups at the 1 and 5 positions.

    4,4’-Methylenebis(benzenesulfonyl chloride): Contains two benzenesulfonyl chloride groups linked by a methylene bridge.

    Biphenyl-4,4’-disulfonyl chloride: Features two sulfonyl chloride groups on a biphenyl scaffold.

Properties

CAS No.

652156-94-0

Molecular Formula

C10H5Cl2IO4S2

Molecular Weight

451.1 g/mol

IUPAC Name

4-iodonaphthalene-2,7-disulfonyl chloride

InChI

InChI=1S/C10H5Cl2IO4S2/c11-18(14,15)7-1-2-9-6(3-7)4-8(5-10(9)13)19(12,16)17/h1-5H

InChI Key

ITZWGJVRYORKDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2C=C1S(=O)(=O)Cl)S(=O)(=O)Cl)I

Origin of Product

United States

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